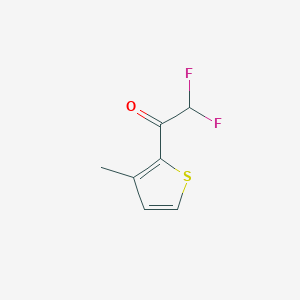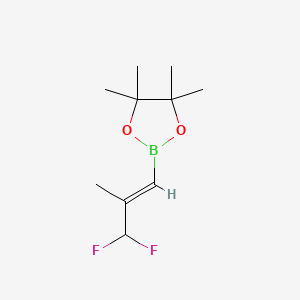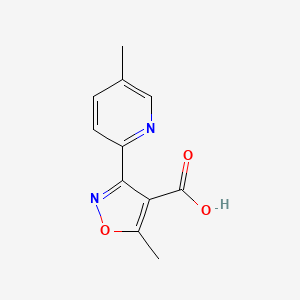
5-Methyl-3-(5-methyl-2-pyridyl)isoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a methyl group attached to both the pyridine and oxazole rings, as well as a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones.
Coupling of Pyridine and Oxazole Rings: The pyridine and oxazole rings are coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the pyridine ring with a halogenated oxazole ring in the presence of a palladium catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group attached to the oxazole ring using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
Industrial production of 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid may involve large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyridine and oxazole rings, forming corresponding carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid derivatives with additional carboxylic acid groups.
Reduction: Formation of 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid: Lacks the additional methyl group on the pyridine ring.
3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid: Lacks the methyl group on the oxazole ring.
5-methyl-3-(pyridin-2-yl)-1,2-oxazole: Lacks the carboxylic acid group.
Uniqueness
The presence of both methyl groups and the carboxylic acid functional group in 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid makes it unique compared to its similar compounds. These structural features may contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-4-8(12-5-6)10-9(11(14)15)7(2)16-13-10/h3-5H,1-2H3,(H,14,15) |
InChI Key |
GMDCDFYMKLNXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NOC(=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


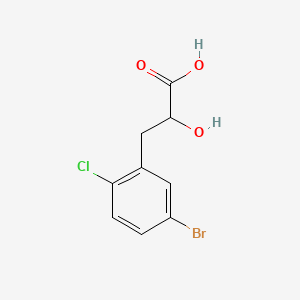
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride](/img/structure/B13631639.png)
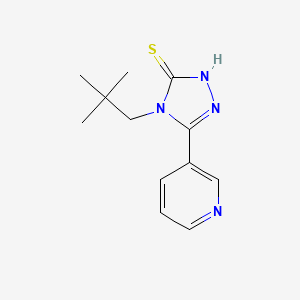

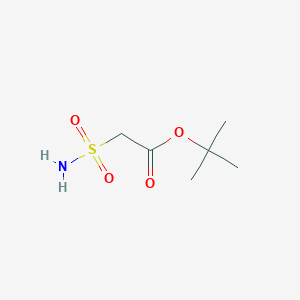
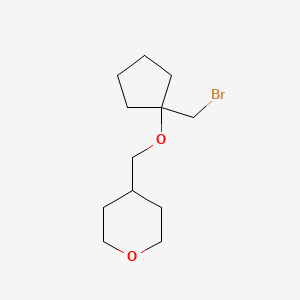
![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B13631667.png)
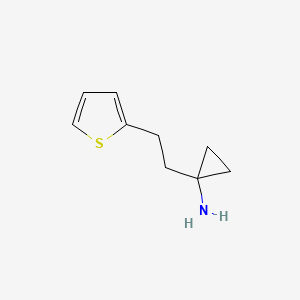
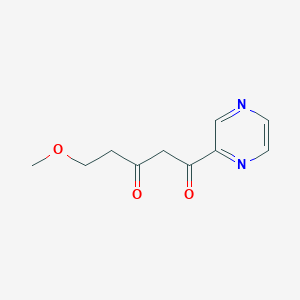
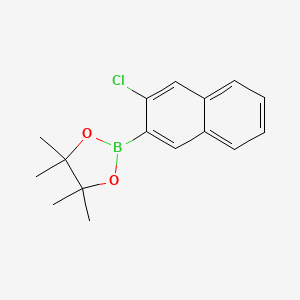
![N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine](/img/structure/B13631696.png)

